The Toxicological Profile of N-Nitrosopipecolic Acid: A Technical Guide for Researchers
The Toxicological Profile of N-Nitrosopipecolic Acid: A Technical Guide for Researchers
Abstract
N-Nitrosopipecolic acid (NPIC) is a member of the N-nitroso compounds (NOCs), a class of chemicals that has garnered significant attention due to the potent carcinogenicity of many of its members.[1][2] Unlike well-studied nitrosamines such as N-nitrosodimethylamine (NDMA), the toxicological profile of NPIC presents a nuanced picture characterized by remarkably low carcinogenic and genotoxic potential. This in-depth technical guide provides a comprehensive analysis of the existing toxicological data on NPIC, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its low toxicity, contrasting its metabolic fate with that of its more hazardous counterparts. This guide will also detail the standard experimental protocols for assessing the toxicological profile of N-nitroso compounds, offering field-proven insights into experimental design and data interpretation.
Introduction: The N-Nitroso Compound Landscape and the Anomaly of N-Nitrosopipecolic Acid
N-nitroso compounds are defined by the N-N=O functional group and are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under acidic conditions.[2] This reaction can occur in various settings, including during the curing of meat, in certain industrial processes, and endogenously in the human stomach.[2] The carcinogenicity of many N-nitrosamines is well-established and is primarily attributed to their metabolic activation to electrophilic alkylating agents that can form DNA adducts, leading to mutations and the initiation of cancer.[1][3] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or confirmed human carcinogens.[2]
N-Nitrosopipecolic acid (NPIC), a derivative of the cyclic amino acid pipecolic acid, stands as a notable exception to this general trend. This guide will explore the scientific evidence that substantiates its unique toxicological profile.
Chemical and Physical Properties of N-Nitrosopipecolic Acid
| Property | Value | Source |
| CAS Number | 4515-18-8 | [4] |
| Molecular Formula | C6H10N2O3 | [4] |
| Molecular Weight | 158.16 g/mol | [5] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 99 °C | [4] |
| Water Solubility | Miscible | |
| XLogP3 | 0.7 | [5] |
Carcinogenicity Assessment: Evidence for a Low Oncogenic Potential
The carcinogenic potential of N-nitroso compounds is typically evaluated through long-term bioassays in rodent models.[6] For many nitrosamines, these studies have demonstrated a clear dose-dependent increase in tumor incidence in various organs.[3]
Chronic Rodent Bioassay Data
Regulatory and Expert Opinions
Genotoxicity Profile: A Departure from the Mutagenic Norm
The genotoxicity of N-nitroso compounds, their ability to damage DNA, is a key mechanism underlying their carcinogenicity.[2] This is typically assessed using a battery of in vitro and in vivo tests.
In Vitro Genotoxicity Assays
Standard in vitro genotoxicity assays include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. The Ames test is a widely used method for detecting gene mutations induced by a chemical.[7] The in vitro micronucleus test assesses chromosomal damage.[8]
While specific, detailed public data from these assays for NPIC are scarce, the EFSA has concluded that there is experimental and/or indirect evidence to suggest that NPIC may not exert significant genotoxic activity . This contrasts sharply with many other N-nitrosamines that are potent mutagens in these test systems.[1][3]
Rationale for Reduced Genotoxicity
The lack of significant genotoxicity is likely linked to the metabolic fate of NPIC, which will be discussed in the following section. Without metabolic activation to a reactive electrophile, the compound is unable to form the DNA adducts that are the primary initiating event in mutagenesis and carcinogenesis.
Metabolism and Mechanism of Low Toxicity: The Decisive Role of Metabolic Inactivation
The toxicity of most N-nitrosamines is intrinsically linked to their metabolic activation, a process predominantly carried out by cytochrome P450 (CYP) enzymes.[1] The key activation step is α-hydroxylation , which leads to the formation of an unstable α-hydroxy nitrosamine that spontaneously decomposes to a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to DNA, forming adducts that can lead to miscoding during DNA replication and ultimately, mutations.
The available evidence suggests that NPIC, much like its structural analog N-nitrosoproline (NPRO), does not readily undergo this activation pathway.
The Postulated Metabolic Pathway of N-Nitrosopipecolic Acid
Direct metabolic studies on NPIC are limited. However, studies on the closely related N-nitrosoproline (NPRO) have shown that it is largely resistant to metabolism. In rats, only about 1% of an administered dose of NPRO was metabolized, with the vast majority being excreted unchanged in the urine.[9] This metabolic stability is attributed to the presence of the carboxylic acid group, which makes the molecule more polar and less amenable to enzymatic oxidation by CYPs. It is highly probable that NPIC follows a similar metabolic fate, being primarily a detoxification and excretion pathway rather than an activation one.
Caption: Postulated metabolic pathway of N-Nitrosopipecolic acid.
Contrast with Carcinogenic Nitrosamines
The metabolic pathway of highly carcinogenic nitrosamines like NDMA serves as a stark contrast. NDMA is readily metabolized by CYP enzymes, leading to the formation of a reactive methylating agent that efficiently alkylates DNA. This metabolic activation is the primary determinant of its potent carcinogenicity.
Caption: Metabolic activation pathway of a carcinogenic nitrosamine (e.g., NDMA).
Experimental Protocols for Toxicological Assessment
For researchers investigating the toxicology of novel N-nitroso compounds or re-evaluating existing ones, adherence to standardized and robust experimental protocols is paramount.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
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Strain Selection: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: The assay should be conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[2]
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The main experiment should include a vehicle control, a positive control for each strain (with and without S9), and at least five analyzable concentrations of the test article.
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Exposure: The test compound, bacteria, and S9 mix (if applicable) are combined and can be either directly plated (plate incorporation method) or pre-incubated before plating. The pre-incubation method is often more sensitive for detecting the mutagenicity of nitrosamines.
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Incubation and Scoring: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (his+) on each plate is then counted.
-
Data Analysis: A positive response is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control.
In Vivo Rodent Carcinogenicity Bioassay
Objective: To evaluate the carcinogenic potential of a test compound following long-term administration to rodents.
Methodology:
-
Species and Strain Selection: Commonly used species are rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).
-
Dose Selection: A dose-range finding study (e.g., a 90-day study) is conducted to determine the maximum tolerated dose (MTD) and lower dose levels. The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight.
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Administration: The test compound is typically administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).
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Group Size: Each dose group and the concurrent control group should consist of at least 50 animals of each sex.
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In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food/water consumption are recorded regularly.
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Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.
Conclusion: A Profile of Low Concern
The toxicological profile of N-Nitrosopipecolic acid presents a compelling case for a compound with low carcinogenic and genotoxic potential, a significant deviation from the broader class of N-nitroso compounds. This is strongly supported by the lack of carcinogenicity observed in a chronic study of its structural isomer, N-nitrosoisonipecotic acid, and the consensus from regulatory bodies like EFSA. The likely mechanism for this low toxicity lies in its metabolic stability, where the presence of the carboxylic acid group favors detoxification and excretion over the bioactivation pathway of α-hydroxylation that is characteristic of potent nitrosamine carcinogens. For researchers in drug development and chemical safety, the case of NPIC underscores the critical importance of considering the complete molecular structure and its influence on metabolic fate when assessing the risk of N-nitroso compounds.
References
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Fong, L. Y., Jensen, D. E., & Magee, P. N. (1987). Evidence for metabolism of N-nitrosoproline. Chemico-Biological Interactions, 64(1-2), 115-125. [Link]
-
Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Journal of the National Cancer Institute, 59(5), 1513-1515. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal, 21(3), e07879. [Link]
-
PubChem. (n.d.). N-Nitrosopipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ECHA. (n.d.). N-Nitrosopipecolic acid. European Chemicals Agency. Retrieved from [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Sources
- 1. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 4. Potent carcinogenicity of nitrosodiethanolamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-nitrosoproline in urine from patients and healthy volunteers after administration of large amounts of nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for metabolism of N-nitrosoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
